Gibberellin A4

Vue d'ensemble

Description

Gibberellin A4 is a naturally occurring plant hormone belonging to the gibberellin family, which plays a crucial role in regulating various developmental processes in plants. These processes include stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence. This compound is one of the bioactive gibberellins, which are known for their ability to promote plant growth and development .

Applications De Recherche Scientifique

Gibberellin A4 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Target of Action

Gibberellin A4 primarily targets the Arylacetamide deacetylase-like 2 in humans . This enzyme plays a crucial role in the metabolism of various substances within the body.

Mode of Action

It is known that gibberellins function as hormones in plants, affecting growth and differentiation in organs where their concentration is tightly regulated .

Biochemical Pathways

Gibberellins are produced by all vascular plants and several fungal and bacterial species. The biosynthesis of gibberellins has been studied extensively, providing detailed information on the pathways, biosynthetic enzymes, and their genes . Gibberellins are derived via the ent-gibberellane skeleton, but are synthesized via ent-kaurene .

Pharmacokinetics

It is known that the concentration of gibberellins in plant organs is very tightly regulated .

Result of Action

Gibberellins, including this compound, play important roles in regulating various developmental processes in plants, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence . They also induce the secretion of α-amylase and other hydrolytic enzymes, which hydrolyze complex carbohydrates into simple sugars, providing an energy source for the growing embryo .

Action Environment

The action of this compound, like other gibberellins, is influenced by developmental and environmental cues. Current research is focused on understanding how these cues regulate gibberellin biosynthesis and inactivation . For instance, species-specific gibberellin modifications were acquired during the evolution of flowering plants, suggesting an adaptation to different environmental conditions .

Analyse Biochimique

Biochemical Properties

Gibberellin A4 plays a significant role in biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities . For instance, it is involved in the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues . The nature of these interactions is complex and tightly regulated, ensuring the proper functioning and development of the plant.

Cellular Effects

At the cellular level, this compound influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it encourages cell growth and elongation in the stems and between nodes . In some species of plants, this compound is involved in many more processes, further highlighting its importance in plant development .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that the GA receptors and early GA signaling components (DELLA repressors and F-box activators) have been identified, and the molecular mechanism of DELLA-mediated transcription reprogramming has been determined . This shows how DELLAs integrate multiple signaling pathways to regulate plant vegetative and reproductive development in response to internal and external cues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched . Current research in plants is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .

Metabolic Pathways

This compound is involved in several metabolic pathways within plants. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, it is synthesized by the action of terpene cyclases, cytochrome P450 mono-oxygenases, and 2-oxoglutarate-dependent dioxygenases localized, respectively, in plastids, the endomembrane system, and the cytosol .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a regulated manner. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . There have been recent advances in understanding gibberellin transport and distribution and their relevance to plant development .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gibberellin A4 can be synthesized through various chemical routes. One common method involves the partial synthesis starting from gibberellic acid (gibberellin A3), which is biotechnologically available. The synthesis involves several steps, including oxidation, reduction, and esterification reactions, to convert gibberellic acid into this compound .

Industrial Production Methods: Industrial production of this compound is typically carried out using fermentation processes involving the fungus Gibberella fujikuroi. The production yield can be optimized by adjusting the fermentation medium, including the types and concentrations of vegetable oils and precursors used. For example, a combination of palm oil, cottonseed oil, sesame oil, pyruvic acid, oxaloacetic acid, and citric acid has been shown to significantly increase the yield of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Gibberellin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include various hydroxylated, methylated, or halogenated derivatives of this compound, which may exhibit different biological activities .

Comparaison Avec Des Composés Similaires

Gibberellin A4 is one of several bioactive gibberellins, including gibberellin A1, gibberellin A3 (gibberellic acid), and gibberellin A7. These compounds share similar structures and functions but differ in their specific biological activities and applications:

Gibberellin A1: Known for its role in promoting stem elongation and seed germination.

Gibberellin A3 (Gibberellic Acid): Widely used in agriculture to enhance crop growth and improve fruit quality.

Gibberellin A7: Similar to this compound but with distinct effects on flower bud formation and stem growth.

This compound is unique in its ability to promote flower bud formation while also enhancing stem elongation, making it a valuable compound for both research and agricultural applications .

Propriétés

Numéro CAS |

468-44-0 |

|---|---|

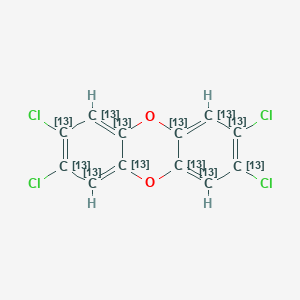

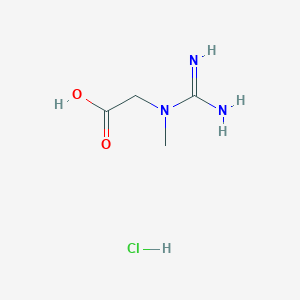

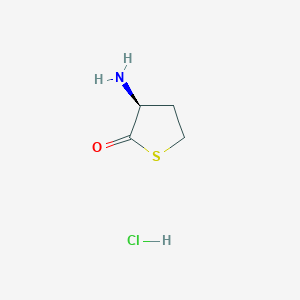

Formule moléculaire |

C19H24O5 |

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

(2R,5R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

InChI |

InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18?,19?/m1/s1 |

Clé InChI |

RSQSQJNRHICNNH-VGBRHYQBSA-N |

SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |

SMILES isomérique |

C[C@@]12[C@H](CCC3([C@@H]1[C@@H](C45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O |

SMILES canonique |

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |

Apparence |

White to off-white powder |

| 468-44-0 | |

Pictogrammes |

Irritant |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene, gibbane-1,10-dicarboxylic Acid Deriv.; GA4; 2β,4a-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-gibbane-1α,10β-dicarboxylic Acid; (1α,2β,4aα,4bβ,10β)-2,4a-Dihydroxy-1-methyl-8-methylene-gibbane-1,10-dicarboxylic Acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of gibberellin A4?

A1: this compound has a molecular formula of C19H24O5 and a molecular weight of 332 g/mol. [] ()

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used techniques like nuclear magnetic resonance (NMR) to assign 1H NMR chemical shifts for ring A protons in this compound methyl esters and its derivatives. [] () This information provides valuable insights into the structure and conformation of the molecule.

Q3: How is this compound synthesized in plants?

A3: this compound is synthesized from earlier gibberellins like GA9. Research using radiolabeled gibberellins in Gibberella fujikuroi cultures revealed that GA4 can be dehydrogenated to GA7, which is then 7-hydroxylated to form GA3. Alternatively, GA4 can be directly 7-hydroxylated to GA1. [] ()

Q4: Can exogenous this compound influence endogenous gibberellin levels in plants?

A4: Yes, studies in Pinus sylvestris seedlings have shown that applying this compound as a soil drench can significantly elevate the concentrations of GA4, GA7, and GA9 in needles and the cambial region. This suggests that exogenously applied GA4 can be absorbed by roots and transported to other plant parts, influencing endogenous gibberellin levels. [] ()

Q5: What are the primary effects of this compound on plant growth and development?

A5: this compound plays a significant role in promoting shoot elongation, enhancing flowering, and influencing wood formation in various plant species.

Q6: How does this compound influence flowering in conifers?

A6: this compound has shown remarkable efficacy in promoting flowering in various conifer species. Research indicates that applying GA4 at specific stages of bud development can significantly enhance the production of both male (pollen) and female (seed) cones. [, , , , , , ]

Q7: Is the timing of this compound application crucial for its effect on flowering?

A7: Yes, the timing of GA4 application is crucial for optimal flowering response. Studies across multiple species emphasize that applying GA4 before or during the early stages of reproductive bud differentiation yields the best results. [, , , , , ]

Q8: Are there species-specific differences in the response to this compound treatment for flowering?

A8: Yes, while GA4 generally promotes flowering in many conifers, the specific response and optimal treatment conditions can vary considerably across species and even within different populations of the same species. Factors like GA4 concentration, application method, and environmental conditions can influence the effectiveness. [, , , , , , , , ]

Q9: Can this compound be used to manipulate sex expression in conifers?

A9: Research suggests that GA4 can influence sex expression in some conifers. For instance, in Picea engelmannii, GA4 consistently promoted the production of seed cones but did not impact male flowering, suggesting potential for manipulating sex expression to manage seed and pollen production in controlled settings. []

Q10: Does this compound influence fruit development in non-coniferous species?

A10: Yes, studies have demonstrated the ability of GA4 to induce parthenocarpic (seedless) fruit growth in apple cultivars. The application of GA4 resulted in fruit development to maturity, with some cultivars exhibiting fruit size and quality comparable to seeded fruits. []

Q11: What is the role of this compound in wood formation?

A11: Studies in Pinus sylvestris have shown that GA4 can promote tracheid production, a key process in wood formation. This effect appears to be mediated by an increase in the levels of indole-3-acetic acid (IAA), another plant hormone crucial for growth and development, within the cambial region of the plant stem. []

Q12: Can this compound interact with other plant hormones to influence plant development?

A12: Yes, research indicates that GA4 can interact synergistically with other plant hormones like auxins to regulate plant development. For instance, applying GA4 and naphthaleneacetic acid (NAA), an auxin, together resulted in a significant increase in the production of seed cone buds in white spruce, surpassing the effects of either hormone alone. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)